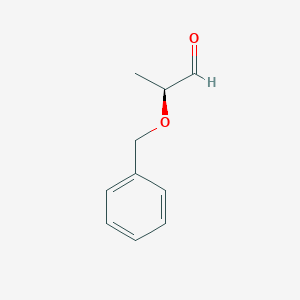

(S)-2-(benzyloxy)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRGYHJHSLSATF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455716 | |

| Record name | (2S)-2-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81445-44-5 | |

| Record name | (2S)-2-(Phenylmethoxy)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81445-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(benzyloxy)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(benzyloxy)propanal: A Core Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(benzyloxy)propanal is a valuable chiral aldehyde widely employed in asymmetric synthesis. Its stereodefined center and reactive aldehyde functionality make it a crucial intermediate in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows for its use in research and development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow oil.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Boiling Point | 90-93 °C at 0.5 mmHg | [1][2][5] |

| Appearance | Colorless to light yellow oil | [1] |

| Solubility | Soluble in Chloroform | [1][2][5] |

| Optical Activity | [α]²⁰/D ~ -51° (c=1, CHCl₃) | |

| Storage | Store in freezer under inert atmosphere | [1][2][5] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂Ph), 3.8 (q, 1H, J=6.9 Hz, CH), 1.4 (d, 3H, J=6.9 Hz, CH₃) |

| ¹³C NMR (CDCl₃) | δ 204.5 (CHO), 137.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 78.5 (OCH), 72.5 (OCH₂Ph), 15.5 (CH₃) |

| IR (neat) | ν 2980, 2930, 2870 (C-H), 1730 (C=O), 1495, 1455 (C=C), 1100 (C-O) cm⁻¹ |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[6] The synthesis involves two key steps: benzylation of the hydroxyl group followed by reduction of the ester to the aldehyde.

Experimental Protocol: Synthesis from (S)-Ethyl Lactate

Step 1: Synthesis of (S)-ethyl 2-(benzyloxy)propanoate

-

To a stirred solution of (S)-ethyl lactate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane, is added benzyl 2,2,2-trichloroacetimidate (1.5-2 equivalents).[6]

-

The reaction mixture is cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid is added dropwise.[6]

-

The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 2-(benzyloxy)propanoate.

Step 2: Reduction to this compound

-

A solution of (S)-ethyl 2-(benzyloxy)propanoate (1 equivalent) in an anhydrous solvent such as diethyl ether or toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[6]

-

A solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise to the ester solution, maintaining the temperature at -78 °C.[6]

-

The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel to yield this compound.

Caption: Synthetic pathway of this compound from (S)-ethyl lactate.

Reactivity and Applications in Asymmetric Synthesis

This compound is a prochiral aldehyde that serves as a versatile building block for the stereoselective synthesis of complex molecules. The key to its utility lies in the stereodirecting influence of the benzyloxy group at the α-position. This group can chelate to Lewis acids, creating a rigid cyclic transition state that directs the facial selectivity of nucleophilic attack on the aldehyde carbonyl.

This chelation control allows for the highly diastereoselective addition of a wide range of nucleophiles, including organometallics, enolates, and allylsilanes. This strategy has been successfully applied to the synthesis of numerous natural products and their analogues, such as the epothilones.[7]

General Workflow for Stereoselective Addition

The following workflow illustrates the general strategy for employing this compound in a chelation-controlled nucleophilic addition reaction.

Caption: General workflow for asymmetric synthesis using this compound.

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its ready availability through a reliable synthetic route and its predictable stereodirecting capabilities make it an indispensable tool for the construction of enantiomerically pure complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile reagent.

References

- 1. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]

- 2. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-(BENZYLOXY)PROPIONAL [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stereoselective syntheses of epothilones A and B via nitrile oxide cycloadditions and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-2-(benzyloxy)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aldehyde, (S)-2-(benzyloxy)propanal. The information detailed herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug development. All data is presented in a structured format to facilitate easy reference and comparison.

Overview of this compound

This compound is a valuable chiral building block in organic synthesis. Its chemical structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on the second carbon. This combination of a reactive aldehyde functionality and a chiral center makes it a key intermediate in the asymmetric synthesis of complex molecules.

Chemical Structure:

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.64 | d | 1.6 | 1H | Aldehyde CHO |

| 7.35 | m | - | 5H | Aromatic C₆H₅ |

| 4.67 | d | 11.8 | 1H | Benzylic CH₂ |

| 4.57 | d | 11.8 | 1H | Benzylic CH₂ |

| 3.88 | qd | 6.9, 1.9 | 1H | CH-CH₃ |

| 1.31 | d | 7.2 | 3H | CH₃ |

Table 1: ¹H NMR data for this compound.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 203.4 | Aldehyde C=O |

| 137.3 | Aromatic C (quaternary) |

| 128.6 | Aromatic CH |

| 127.9 | Aromatic CH |

| 79.4 | O-CH |

| 72.0 | Benzylic O-CH₂ |

| 15.5 | CH₃ |

Table 2: ¹³C NMR data for this compound.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3448 | O-H stretch (likely trace water) |

| 2870 | C-H stretch (aliphatic) |

| 1733 | C=O stretch (aldehyde) |

| 1455 | C-H bend (aliphatic) |

| 1375 | C-H bend (aliphatic) |

| 1094 | C-O stretch |

Table 3: Key IR absorption bands for this compound.[3]

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+NH₄]⁺ | 182.1181 | 182.1176 |

Table 4: HRMS data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A common starting material is (S)-ethyl lactate.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat compound.[3]

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization, with the data reported for the ammonium adduct ion ([M+NH₄]⁺).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for converting the readily available chiral building block, (S)-ethyl lactate, into the versatile intermediate, (S)-2-(benzyloxy)propanal. This transformation is crucial in stereocontrolled organic synthesis, particularly for natural product synthesis and the development of pharmaceutical agents. The synthesis is primarily a two-step process involving the protection of the secondary alcohol followed by the partial reduction of the ester.

Overall Synthetic Workflow

The conversion of (S)-ethyl lactate to this compound is accomplished in two principal stages:

-

O-Benzylation : The hydroxyl group of (S)-ethyl lactate is protected as a benzyl ether to form ethyl (S)-2-(benzyloxy)propanoate. This step prevents the hydroxyl group from interfering with subsequent reduction steps.

-

Partial Reduction : The ester functionality of the benzylated intermediate is selectively reduced to an aldehyde using a hydride-based reducing agent under controlled, low-temperature conditions.

Caption: High-level workflow for the synthesis of this compound.

Step 1: O-Benzylation of (S)-Ethyl Lactate

The initial step involves the protection of the hydroxyl group of (S)-ethyl lactate as a benzyl ether. Several methods have been reported for this transformation. The choice of method often depends on the scale of the reaction, cost, and availability of reagents.

Method A: Benzylation using Sodium Hydride and Benzyl Bromide

This is a common and effective method for O-benzylation. Sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming an alkoxide that subsequently displaces the bromide from benzyl bromide.

Experimental Protocol:

-

Wash sodium hydride (60% dispersion in mineral oil, 1.1 eq) with petroleum ether (3 x 3 mL) to remove the oil.

-

Suspend the resulting grey powder in anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

-

Add (S)-ethyl lactate (1.0 eq) dropwise to the stirred suspension.

-

Allow the solution to stir for 30 minutes at 0 °C.

-

Add benzyl bromide (1.4 eq) to the reaction mixture.

-

After 45 minutes, warm the mixture to room temperature and continue stirring for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Acidify with 2 M hydrochloric acid (20 mL) and extract with ethyl acetate (2 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, ethyl (S)-2-(benzyloxy)propanoate, which can be purified by column chromatography.[1]

Method B: Benzylation using O-Benzyl-2,2,2-trichloroacetimidate

This method is high-yielding but may not be suitable for very large-scale preparations due to the cost of the imidate reagent.[2] It proceeds under acidic catalysis.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an argon atmosphere, charge (S)-ethyl lactate (100 mmol, 1.0 eq) and O-benzyl-2,2,2-trichloroacetimidate (200 mmol, 2.0 eq).[2]

-

Dissolve the reagents in a 7:1 (v/v) mixture of anhydrous cyclohexane and anhydrous dichloromethane (250 mL).[2]

-

Add trifluoromethanesulfonic acid (0.4 mL, 4.53 mmol) dropwise while stirring rapidly.[2]

-

Stir the reaction mixture for 48-60 hours at room temperature.[2]

-

Dilute the mixture with water (100 mL) and hexane (300 mL) and continue stirring for 3 hours to precipitate trichloroacetamide.[2]

-

Filter the precipitate through a Büchner funnel. Separate the aqueous phase and extract it three times with 50 mL portions of hexane.[2]

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and then with saturated aqueous sodium chloride (NaCl) solution (50 mL).[2]

-

Dry the organic phase over MgSO₄, filter, and remove the solvents under reduced pressure.[2]

-

Purify the residue by fractional distillation to yield ethyl (S)-2-(benzyloxy)propanoate.[2]

| Parameter | Method A (NaH/BnBr) | Method B (Trichloroacetimidate) |

| Base/Catalyst | Sodium Hydride (NaH) | Trifluoromethanesulfonic acid |

| Benzyl Source | Benzyl Bromide (BnBr) | O-Benzyl-2,2,2-trichloroacetimidate |

| Solvent | Tetrahydrofuran (THF) | Cyclohexane/Dichloromethane (7:1) |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | ~13 hours | 48-60 hours |

| Reported Yield | Good (not specified)[1] | 90%[2] |

Step 2: Partial Reduction of Ethyl (S)-2-(benzyloxy)propanoate

The key to synthesizing the target aldehyde is the partial reduction of the ester. Over-reduction will lead to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.[3]

The selectivity of the DIBAL-H reduction is dependent on the stability of a tetrahedral intermediate formed at low temperatures.[4] At or below -78 °C, this intermediate is stable and does not collapse to eliminate the alkoxy group.[4] Upon aqueous work-up, the intermediate is hydrolyzed to yield the desired aldehyde.[4][5]

Caption: Simplified mechanism of DIBAL-H reduction of an ester to an aldehyde.

DIBAL-H Reduction: Experimental Protocol

This general protocol provides a reliable procedure for the partial reduction.[1][2][4]

Reaction Setup:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[2][4]

-

Dissolve ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.[1][2]

-

Cool the solution to -78 °C using a dry ice/ethanol or dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[5][6]

Addition of DIBAL-H: 4. Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05-1.2 eq) dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75 °C.[1][4] 5. Stir the reaction mixture at -78 °C for 1.5 to 3 hours. Monitor the reaction's progress by TLC.[1][6]

Quenching and Work-up: 6. Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[4][7] 7. Allow the reaction mixture to warm to room temperature. 8. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) and stir vigorously until a white precipitate forms and two clear layers are observed.[1][4][7] 9. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.[1] 10. Separate the organic layer from the filtrate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.[4] 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[4] 12. The resulting this compound is often used without further purification.[1]

| Parameter | DIBAL-H Reduction |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Stoichiometry | 1.05 - 1.2 equivalents |

| Solvent | Diethyl ether, Dichloromethane, or Toluene |

| Temperature | -78 °C (critical) |

| Reaction Time | 1.5 - 3 hours |

| Quenching Agent | Methanol, followed by NH₄Cl(aq) or Rochelle's Salt |

| Reported Yield | Typically high (often used crude in next step) |

Alternative Two-Step Reduction/Oxidation Pathway

While direct partial reduction with DIBAL-H is most common, an alternative involves a two-step sequence:

-

Full Reduction to Alcohol : The ester is fully reduced to (S)-2-(benzyloxy)propan-1-ol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or excess DIBAL-H at a higher temperature.

-

Oxidation to Aldehyde : The resulting primary alcohol is then oxidized to the aldehyde. A Swern oxidation is well-suited for this step due to its mild conditions, which are compatible with the benzyl ether protecting group.[8][9][10] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine.[8][11]

This alternative route is less atom-economical and involves an extra synthetic step but can be a viable option if DIBAL-H is unavailable or if precise control of the partial reduction proves difficult.

Caption: Alternative two-step pathway for the conversion of the ester to the aldehyde.

Conclusion

The synthesis of this compound from (S)-ethyl lactate is a robust and well-documented process. The most efficient pathway involves a two-step sequence: O-benzylation followed by a carefully controlled partial reduction of the ester using DIBAL-H at -78 °C. This method provides direct access to the target aldehyde, a valuable chiral synthon for complex molecule synthesis in pharmaceutical and chemical research. Adherence to the detailed experimental protocols, particularly the strict temperature control during the reduction step, is critical for achieving high yields and purity.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. byjus.com [byjus.com]

Technical Guide: Physical Characteristics of (S)-2-(benzyloxy)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of (S)-2-(benzyloxy)propanal, a chiral aldehyde often utilized as a building block in asymmetric synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its handling, characterization, and application in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a chiral organic compound with the molecular formula C₁₀H₁₂O₂.[1][2][3][4] Its structure features a benzyloxy group attached to the second carbon of a propanal backbone, conferring specific stereochemical properties.

Data Summary

The following table summarizes the key quantitative physical data available for this compound. It is important to note that some reported values, such as boiling point and optical rotation, exhibit variations across different suppliers and publications. These discrepancies may arise from different measurement conditions or sample purities.

| Physical Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(phenylmethoxy)propanal | [5] |

| CAS Number | 81445-44-5 | [1][3][4][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [2][3][5] |

| Physical State | Liquid / Oil | [2][4][6] |

| Color | Colorless to Light Yellow | [6] |

| Boiling Point | 90-93 °C at 0.5 mmHg | [1][2][4][6] |

| 54 °C at 0.05 mmHg | ||

| Solubility | Soluble in Chloroform | [1][2][6] |

| Specific Optical Rotation | -31.53° (c=1, CHCl₃) | [6] |

| -49.0 to -53.0° (c=1, CHCl₃) | ||

| Flash Point | 84 °C | |

| Storage Conditions | Store under inert atmosphere, frozen (<0°C) | [1][6] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point at Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determining its boiling point under reduced pressure (vacuum distillation) is the standard approach.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Distillation flask (e.g., Claisen flask)

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Capillary tube (for boiling chip) or magnetic stirrer

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a magnetic stir bar or a fresh capillary tube sealed at one end to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Connect the apparatus to a vacuum pump via a trap and a manometer.

-

Slowly evacuate the system to the desired pressure, as read on the manometer.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]

-

It is crucial to record the pressure at which the boiling point is measured, as the value is meaningless without it.

Determination of Density

Principle: Density is defined as mass per unit volume (ρ = m/V). For a liquid, this can be determined by accurately measuring the mass of a known volume.[8]

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or constant temperature room

Procedure:

-

Thoroughly clean and dry the pycnometer or volumetric flask and determine its mass on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, this compound, ensuring there are no air bubbles. If using a volumetric flask, fill to the calibration mark.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening of the pycnometer or adjust the volume to the mark.

-

Dry the outside of the pycnometer and weigh it again to get the mass of the flask plus the liquid (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The volume (V) is the calibrated volume of the pycnometer.

-

Calculate the density: ρ = (m₂ - m₁) / V.

-

The procedure should be repeated to ensure reproducibility.[9][10]

Determination of Refractive Index

Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer, typically at a standard temperature (20 °C) and wavelength (the sodium D-line, 589 nm).

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Light source (sodium lamp or white light with compensator)

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., acetone or ethanol)

Procedure:

-

Turn on the refractometer and the light source. If the instrument has a temperature control system, set it to the desired temperature (e.g., 20.0 °C) and allow it to stabilize.[11]

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a volatile solvent like acetone and allow them to dry completely.[12]

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[12]

-

Close the prisms together gently and securely. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece and adjust the coarse control knob until the light and dark fields become visible.

-

If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, black-and-white borderline.[12]

-

Precisely align the borderline with the center of the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.[13]

-

Record the temperature at which the measurement was taken. If the temperature is not the standard 20 °C, a correction may be applied.[11]

Determination of Specific Optical Rotation

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation [α] is a standardized measure of this rotation, calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l).[14][15]

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter sample tube (typically 1 dm in length)

-

Volumetric flask and analytical balance for solution preparation

Procedure:

-

Prepare a solution of this compound of known concentration (c), usually in g/mL, using a suitable solvent in which it is soluble (e.g., chloroform).[15][16]

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

-

Calibrate the instrument by filling the sample tube with the pure solvent and setting the reading to zero.

-

Rinse and fill the polarimeter tube with the prepared solution of the compound, ensuring no air bubbles are trapped in the light path.

-

Place the filled tube in the polarimeter.

-

Rotate the analyzer and observe the light intensity through the eyepiece. The observed rotation (α) is the angle at which maximum extinction (darkness) or matching intensity is achieved.[17]

-

Record the observed rotation, noting the direction: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[14][16]

-

Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.[15]

-

-

The temperature and wavelength (e.g., Sodium D-line) must be reported with the specific rotation value.

Visualizations

Relationship between Intermolecular Forces and Physical Properties of Aldehydes

The physical properties of aldehydes like this compound are governed by the nature of their intermolecular forces. The polar carbonyl group induces dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules of similar size but weaker than the hydrogen bonding present in alcohols.

Caption: Influence of intermolecular forces on the physical properties of aldehydes.

General Workflow for Physical Property Determination

The characterization of a novel or purified liquid compound involves a logical sequence of experiments to determine its physical constants, which are crucial for identification and quality control.

Caption: Standard experimental workflow for physical characterization.

References

- 1. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]

- 2. (S)-2-(BENZYLOXY)PROPIONAL [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. study.com [study.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. youtube.com [youtube.com]

- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. digicollections.net [digicollections.net]

(S)-2-(benzyloxy)propanal CAS number and molecular formula

An In-depth Technical Guide to (S)-2-(benzyloxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral aldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and versatile reactivity make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. Its fundamental identifiers and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 81445-44-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][5][6] |

| Molecular Weight | 164.20 g/mol | [1][2][4][5] |

| IUPAC Name | (2S)-2-(phenylmethoxy)propanal | [2] |

| Synonyms | (-)-(S)-2-(Benzyloxy)propanal, (S)-2-(Benzyloxy)propional, (S)-2-(Benzyloxy)propionaldehyde, (2S)-2-(Phenylmethoxy)propanal | [2][7] |

Table 1: Physical and Chemical Properties

| Property | Value | Conditions | Reference |

| Appearance | Colorless to Light yellow clear liquid | 20 °C | |

| Boiling Point | 90-93 °C | 0.5 mmHg | [1][6] |

| 54 °C | 0.05 mmHg | ||

| Specific Rotation [α]D | -49.0 to -53.0° | c=1, CHCl₃ | |

| -31.9° | c=1.10, CHCl₃ | [1] | |

| Solubility | Soluble in Chloroform | [8] | |

| Storage Temperature | Frozen (<0°C), under inert atmosphere | [8] |

Synthesis of this compound

The most common and economically viable route for the synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[2][3] The synthesis involves two main steps: O-benzylation of the hydroxyl group and subsequent reduction of the ester to the aldehyde.

Logical Workflow of Synthesis

Caption: Synthetic pathway from (S)-Ethyl Lactate.

Experimental Protocols

A common method for the O-benzylation of (S)-ethyl lactate involves the use of benzyl bromide and sodium hydride.[2] While effective, this method can sometimes lead to racemization. An alternative high-yielding method utilizes benzyl bromide with silver(I) oxide, though it is less suitable for large-scale preparations.[2]

Protocol using Benzyl Bromide and Sodium Hydride:

-

To a solution of (S)-ethyl lactate in an appropriate anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified time to allow for the formation of the alkoxide.

-

Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The reduction of the ester, (S)-ethyl 2-(benzyloxy)propanoate, to the corresponding aldehyde is typically achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Protocol using DIBAL-H:

-

(S)-Ethyl 2-(benzyloxy)propanoate is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and cooled to -78 °C under an inert atmosphere.

-

A solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the low temperature.

-

The reaction is stirred at -78 °C for a few hours.

-

The reaction is quenched by the slow addition of methanol, followed by water or an acidic solution.

-

The mixture is allowed to warm to room temperature, and the aluminum salts are filtered off.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Spectroscopic Data

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H NMR | 1.31 | d | 6.6 | [1] |

| 4.18 | qdd | 6.6, 4.8, 1.6 | [1] | |

| 4.44 | d | 12.0 | [1] | |

| 4.48 | d | 12.0 | [1] | |

| 7.21-7.34 | m | [1] | ||

| ¹³C NMR | 20.0, 71.0, 72.9, 127.5, 127.6, 127.8, 128.4, 129.3, 130.3, 133.4, 137.6, 140.3, 147.0 | [1] |

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis due to its inherent chirality, which allows for a high degree of stereocontrol in carbon-carbon bond-forming reactions.[2] The aldehyde functionality serves as a key site for various stereoselective addition reactions.

Chelation-Controlled Nucleophilic Addition

The benzyloxy group at the α-position can chelate to a Lewis acid, creating a rigid cyclic transition state. This conformation directs the incoming nucleophile to attack the aldehyde from a specific face, leading to high diastereoselectivity in the product.

Caption: Chelation-controlled addition to the aldehyde.

This principle is widely applied in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount. For instance, it has been used in the stereocontrolled synthesis of polyketide natural products.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4] |

| Combustible Liquid | H227 | Combustible liquid | [5] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic synthesis. Its ready availability from (S)-ethyl lactate and its ability to direct stereoselective transformations make it a valuable tool for researchers and drug development professionals in the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound|Chiral Building Block [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 81445-44-5 | TCI AMERICA [tcichemicals.com]

- 6. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-2-(benzyloxy)propanal as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(benzyloxy)propanal, a chiral aldehyde, has emerged as a pivotal building block in modern asymmetric synthesis. Its utility lies in its inherent chirality and the stereodirecting influence of the benzyloxy group, which enables the construction of complex molecules with high levels of stereocontrol. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Boiling Point | 90-93 °C at 0.5 mmHg | [1] |

| Optical Activity | [α]ᴅ²⁵ -31.5° (c=1, CHCl₃) | [1] |

| CAS Number | 81445-44-5 | [2] |

Synthesis of this compound

The most common and economically viable route to enantiomerically pure this compound commences from the readily available chiral precursor, ethyl (S)-lactate.[3][4] The synthesis involves two key transformations: O-benzylation of the secondary alcohol and subsequent reduction of the ester to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis from Ethyl (S)-Lactate

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

This procedure outlines the benzylation of the hydroxyl group of ethyl (S)-lactate.

-

Materials: Ethyl (S)-lactate, benzyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of ethyl (S)-lactate (1.0 eq.) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, allowing the formation of the sodium alkoxide.

-

Benzyl bromide (1.2 eq.) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched with water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl (S)-2-(benzyloxy)propanoate as a colorless oil.

-

Step 2: Reduction of Ethyl (S)-2-(benzyloxy)propanoate to this compound

This procedure details the partial reduction of the ester to the aldehyde using a hydride reducing agent.

-

Materials: Ethyl (S)-2-(benzyloxy)propanoate, Diisobutylaluminium hydride (DIBAL-H), anhydrous toluene or dichloromethane (DCM).

-

Procedure:

-

A solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 eq.) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DIBAL-H (1.1-1.2 eq.) in an appropriate solvent is added dropwise, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 1-3 hours.

-

The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

-

The aqueous layer is extracted with diethyl ether or DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The crude product is often used in the next step without further purification due to its sensitivity.

-

Role in Asymmetric Synthesis: Chelation-Controlled Nucleophilic Additions

A key feature of this compound that underpins its utility is the ability of the α-benzyloxy group to direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This is achieved through a mechanism known as chelation control.[5][6] In the presence of a Lewis acid, the oxygen atoms of the carbonyl and the benzyloxy group can coordinate to the metal center, forming a rigid five-membered ring intermediate. This conformation sterically hinders one face of the aldehyde, forcing the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.

Applications in Drug Development

The high stereocontrol imparted by this compound has made it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent. A key step in its synthesis involves the diastereoselective addition of an organometallic reagent to a derivative of this compound.[4][7]

The synthesis of the chiral side chain of posaconazole utilizes this compound.[4] The aldehyde is first converted to a hydrazone, which then undergoes a diastereoselective Grignard addition. The diastereomeric ratio of this addition can be significantly improved by protecting the formyl proton of the hydrazone.

| Reaction | Nucleophile | Diastereomeric Ratio (S,S : S,R) | Yield (%) | Reference |

| Grignard addition to unprotected hydrazone | EtMgBr | 94:6 | 55 | [4] |

| Grignard addition to TBDMS-protected hydrazone | EtMgCl | 99:1 | 95 | [4] |

Experimental Protocol: Diastereoselective Grignard Addition for Posaconazole Side Chain

-

Materials: Hydrazone of this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), triethylamine, ethylmagnesium chloride (EtMgCl), anhydrous THF.

-

Procedure:

-

The hydrazone of this compound is dissolved in anhydrous THF.

-

Triethylamine (1.5 eq.) is added, followed by the dropwise addition of TBDMSCl (1.2 eq.) at 0 °C. The reaction is stirred until the protection is complete.

-

The reaction mixture is cooled to -20 °C, and a solution of EtMgCl in THF is added dropwise.

-

The reaction is stirred at this temperature for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.

-

Synthesis of SGLT2 Inhibitors (Gliflozins)

This compound also serves as a precursor for the synthesis of intermediates used in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as canagliflozin.[8] While specific, detailed protocols involving this exact chiral building block in publicly available literature for canagliflozin are less common, the core principle of using chiral aldehydes to establish key stereocenters in the synthesis of complex drug molecules is a well-established strategy. The synthesis of such molecules often involves the coupling of a chiral side chain, derivable from synthons like this compound, with a glycoside moiety.

Conclusion

This compound is a versatile and powerful chiral building block in asymmetric synthesis. Its ready availability from inexpensive starting materials and the high degree of stereocontrol it offers through chelation-controlled reactions have made it an indispensable tool for medicinal chemists and process development scientists. The successful application of this chiral aldehyde in the synthesis of complex pharmaceutical agents like posaconazole highlights its significance in modern drug discovery and development. Future applications of this compound are expected to expand as the demand for enantiomerically pure pharmaceuticals continues to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]

A Technical Guide to Asymmetric Synthesis Using Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric synthesis, the controlled creation of specific stereoisomers, is a cornerstone of modern pharmaceutical development and materials science. Chiral aldehydes have emerged as exceptionally versatile tools in this field, serving as catalysts, substrates, and scaffolds for chiral auxiliaries. Their ability to form transient imines and enamines, coupled with their inherent stereochemistry, provides powerful strategies for inducing enantioselectivity in a wide array of chemical transformations. This guide details the core principles, mechanisms, and practical applications of chiral aldehydes in asymmetric synthesis, focusing on organocatalytic methodologies and substrate-controlled reactions that are critical for the efficient construction of complex, enantioenriched molecules.

Introduction to Asymmetric Synthesis with Chiral Aldehydes

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, or stereochemistry. A molecule and its non-superimposable mirror image (enantiomer) can elicit vastly different physiological responses. Consequently, the ability to selectively synthesize a single enantiomer is paramount in drug development. Asymmetric synthesis addresses this challenge by using a chiral influence to direct a reaction towards a specific stereoisomeric product.[1]

Chiral aldehydes play a multifaceted role in this endeavor:

-

As Chiral Catalysts: In organocatalysis, a chiral aldehyde can react with a primary amine substrate to form a chiral imine, activating the substrate for subsequent enantioselective transformations.[2][3] This approach is particularly effective for the α-functionalization of N-unprotected amino acids.[4][5]

-

As Substrates in Organocatalysis: α,β-Unsaturated aldehydes are common substrates in reactions catalyzed by chiral secondary amines (e.g., MacMillan or Jørgensen catalysts). The aldehyde reversibly forms a chiral iminium ion, which lowers the LUMO and activates the molecule for stereocontrolled nucleophilic attack.[6][7]

-

As Electrophiles with Chiral Nucleophiles: In substrate-controlled reactions, achiral aldehydes are reacted with nucleophiles bearing a covalently bonded chiral auxiliary. The auxiliary dictates the facial selectivity of the attack on the aldehyde's prochiral carbonyl group, leading to a diastereoselective outcome.[8][9]

This guide will explore the mechanistic underpinnings of these key strategies, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Stereochemical Control

The efficacy of chiral aldehydes in asymmetric synthesis stems from their ability to form predictable, sterically defined transition states that energetically favor the formation of one stereoisomer over others.

Organocatalysis via Iminium Ion and Enamine Intermediates

Organocatalysis using chiral secondary amines is a powerful strategy for the functionalization of α,β-unsaturated aldehydes. The catalytic cycle proceeds through the formation of key charged intermediates.[10]

-

Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the LUMO, activating the β-position for nucleophilic attack.[7]

-

Stereoselective Nucleophilic Attack: The bulky framework of the chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter.

-

Enamine Formation and Hydrolysis: Following the nucleophilic addition, the resulting intermediate is an enamine.[11] This enamine is then hydrolyzed to release the functionalized aldehyde product and regenerate the chiral amine catalyst, completing the cycle.[10]

Substrate Control with Chiral Auxiliaries: The Evans Aldol Reaction

The Evans aldol reaction is a benchmark for diastereoselective synthesis, where a chiral auxiliary attached to a carbonyl compound controls the stereochemical outcome of its reaction with an aldehyde.[9][12] The most common auxiliaries are oxazolidinones derived from readily available amino acids.[8]

The stereoselectivity is rationalized by the Zimmerman-Traxler model , which proposes a six-membered, chair-like transition state.[13][14]

-

Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., Et₃N) to selectively form a Z-enolate.[8][15]

-

Chelated Transition State: The boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state.[12]

-

Stereodirecting Groups: The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl group) preferentially occupies an equatorial position to minimize steric strain (1,3-diaxial interactions). This orientation blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[15][16]

-

Product Formation: This controlled approach results in the predictable formation of a syn-aldol adduct with a high degree of diastereoselectivity.[12] The auxiliary can then be cleaved under mild conditions to yield the desired chiral β-hydroxy acid, ester, or alcohol.

Chiral Aldehyde Catalysis for Amine Functionalization

A distinct strategy involves using a chiral aldehyde itself as the catalyst, which is particularly effective for the asymmetric α-functionalization of N-unprotected amino acids.[3] This biomimetic approach is inspired by pyridoxal-dependent enzymes.[17]

-

Schiff Base (Imine) Formation: The catalytic chiral aldehyde (often a BINOL-derived aldehyde) reversibly condenses with the primary amine of an amino acid ester to form a chiral Schiff base.[2][17]

-

Deprotonation and Enolate Formation: The formation of the imine increases the acidity of the α-proton of the amino acid. A base then deprotonates this position to form a nucleophilic 2-aza-allylic anion intermediate.[2]

-

Stereoselective Electrophilic Attack: The chiral backbone of the aldehyde catalyst creates a rigid, asymmetric environment that directs the approach of an electrophile to one face of the nucleophilic intermediate.

-

Hydrolysis: The resulting product imine is hydrolyzed to release the α,α-disubstituted amino acid product and regenerate the chiral aldehyde catalyst.

Quantitative Data Summary

The following tables summarize representative results for key asymmetric reactions involving aldehydes, highlighting the high levels of stereocontrol and efficiency achievable.

Table 1: Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes

| Aldehyde Substrate | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | d.r. | e.e. (%) |

|---|---|---|---|---|---|---|

| trans-Cinnamaldehyde | Dimethyl malonate | (S)-Diphenylprolinol TMS ether (20) | H₂O, Acetic acid, rt, 2h | 95 | - | 97 |

| trans-Cinnamaldehyde | Nitromethane | Jørgensen's catalyst IX (10) | THF, Pivalic acid, 4Å MS, rt | 73 | - | 95 |

| trans-3-Nonen-2-one | Thiophenol | Quinine-derived urea (0.1) | Toluene, rt, 10 min | >99 | - | >99 |

| Propanal | trans-β-Nitrostyrene | (S)-DPP silyl ether (20) | MeCN, rt, 24h | 81 | - | 99 |

Table 2: Evans Asymmetric Aldol Reaction

| N-Acyloxazolidinone | Aldehyde | Conditions | Yield (%) | d.r. |

|---|---|---|---|---|

| Propanoyl (Val-derived) | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C | 85 | >99:1 (syn:anti) |

| 2. Aldehyde, -78°C to 0°C | ||||

| Propanoyl (Phe-derived) | Benzaldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C | 80 | >99:1 (syn:anti) |

| 2. Aldehyde, -78°C to 0°C | ||||

| Acetyl (Val-derived) | Isovaleraldehyde | 1. TiCl₄, Hunig's base, CH₂Cl₂ | 89 | 2:98 (syn:anti) |

| | | 2. Aldehyde, -78°C | | |

Table 3: Chiral BINOL-Aldehyde Catalyzed α-Arylation of Amino Acid Esters [18]

| Amino Acid Ester | Aryl Halide | Catalyst (mol%) | Conditions | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| Alanine tert-butyl ester | 1-Fluoro-2-nitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 92 | 97 |

| Glycine tert-butyl ester | 1-Fluoro-2-nitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 94 | 96 |

| Phenylalanine tert-butyl ester | 1-Chloro-2,4-dinitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 90 | 95 |

(Note: Data compiled from various sources including[15][18][19][20]. Conditions and results are representative and may vary.)

Key Experimental Protocols

General Procedure for Organocatalytic Michael Addition[21]

Reaction: Michael addition of an aldehyde to an α,β-unsaturated nitroalkene catalyzed by a chiral primary amine-thiourea catalyst.

-

Catalyst and Reagent Preparation: To a clean, dry reaction vessel, add the α,β-unsaturated nitroalkene (0.3 mmol, 1.0 equiv.) and the chiral thiourea catalyst (e.g., DPEN-derived, 5 mol%).

-

Solvent and Substrate Addition: Dissolve the solids in the chosen solvent (e.g., water, 1.0 mL) under ambient air conditions. Add the aldehyde (5.0 equiv.) to the solution with stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., EtOAc/hexanes = 5:1) to isolate the final product.

General Procedure for the Evans Asymmetric Aldol Reaction[15]

Reaction: Diastereoselective aldol addition of a chiral N-acyloxazolidinone to an aldehyde.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Solution: In the reaction flask, dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (concentration approx. 0.1 M).

-

Enolate Formation: Cool the solution to 0°C in an ice-water bath. Add triethylamine (1.1 equiv.) via syringe, followed by the dropwise addition of di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv.) over 10 minutes. Stir the resulting solution at 0°C for 30 minutes, then cool to -78°C using a dry ice/acetone bath.

-

Aldehyde Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in dry CH₂Cl₂, dropwise to the cold enolate solution. Ensure the internal temperature does not rise above -70°C.

-

Reaction Progression: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.

-

Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude aldol adduct by flash chromatography on silica gel.

Conclusion and Future Outlook

Chiral aldehydes are indispensable tools in the asymmetric synthesis of complex molecules. The principles of iminium ion catalysis, enamine catalysis, and substrate control via chiral auxiliaries provide robust and predictable platforms for constructing stereochemically rich compounds. The high efficiencies, selectivities, and operational simplicity of many of these methods make them highly attractive for applications in pharmaceutical and industrial settings.

Future developments will likely focus on the discovery of novel chiral aldehyde catalysts with even greater activity and broader substrate scope, the expansion of their application in complex cascade reactions, and the integration of these methods into sustainable, flow-chemistry processes. As the demand for enantiomerically pure compounds continues to grow, the strategic use of chiral aldehydes will undoubtedly remain at the forefront of innovation in asymmetric synthesis.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Evans aldol ppt | PPTX [slideshare.net]

- 10. nobelprize.org [nobelprize.org]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Aldol reaction [landsurvival.com]

- 14. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Safe Handling of (S)-2-(benzyloxy)propanal

This guide provides comprehensive safety and handling precautions for (S)-2-(benzyloxy)propanal, a key chiral building block utilized by researchers, scientists, and drug development professionals in stereoselective synthesis.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification is as follows:

-

Physical Hazards:

-

Combustible liquid (H227).[2]

-

-

Health Hazards:

Hazard Pictogram:

-

GHS07: Exclamation Mark[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H12O2 | [5][6] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid/oil | [6] |

| Boiling Point | 90-93°C at 0.5 mmHg | [5][6][7] |

| Flash Point | 84°C | |

| Purity | >95.0% (GC) | |

| Specific Rotation | -49.0 to -53.0 deg (c=1, CHCl3) | |

| Solubility | Soluble in Chloroform | [5][6] |

| Storage Temperature | Frozen (<0°C), Store in freezer under -20°C | [6][8] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]

-

Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is crucial. The minimum required PPE includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: Wear nitrile or neoprene gloves.[9] Check for leaks and impermeability before use.

-

Body Protection: A laboratory coat must be worn and fully buttoned.[9] For tasks with a higher risk of significant exposure, consider chemical-resistant aprons or coveralls.

3.3. General Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in the handling area.[9]

3.4. Storage Conditions:

-

Store in a well-ventilated place and keep cool.[2]

-

Store under an inert atmosphere as the compound is air and heat sensitive.[6]

-

Keep container tightly sealed in a dry place.[3]

-

For long-term storage, keep in a freezer at temperatures below -20°C.[6][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[11]

-

After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

-

After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]

Accidental Release and Disposal

5.1. Accidental Release Measures:

-

Wear appropriate personal protective equipment.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[11]

-

Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Do not allow the chemical to enter drains or waterways.

5.2. Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 81445-44-5 | TCI AMERICA [tcichemicals.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]

- 6. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 81445-44-5|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. chemos.de [chemos.de]

- 11. assets.fishersci.com [assets.fishersci.com]

Stability and Proper Storage of (S)-2-(benzyloxy)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-(benzyloxy)propanal. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from chemical supplier safety data sheets with established chemical principles and analytical methodologies for structurally related chiral aldehydes. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Core Stability and Storage Recommendations

This compound is a chiral aldehyde that is sensitive to several environmental factors. Proper storage is crucial to maintain its chemical integrity and enantiomeric purity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Frozen, under -20°C[1][2][3][4] | To minimize degradation rates and prevent peroxide formation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[1][2] | The compound is air-sensitive; an inert atmosphere prevents oxidation. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Container | Tightly sealed, airtight container | To prevent exposure to air and moisture. |

| Ventilation | Store in a well-ventilated place[5] | General safety precaution for handling chemicals. |

Handling Precautions

-

Air Sensitivity : this compound is sensitive to air and should be handled under an inert atmosphere whenever possible.

-

Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon prolonged storage, especially when exposed to air.[6] Containers should be dated upon receipt and opening.

-

Heat Sensitivity : The compound is heat-sensitive and is a combustible liquid.[5][7] It should be kept away from heat, sparks, and open flames.[5][7]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, several potential degradation routes can be anticipated.

Oxidation

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The benzylic ether linkage could also be a site for oxidative cleavage.

Racemization

Chiral aldehydes with an enolizable proton at the alpha-position, such as this compound, are prone to racemization. This can occur via the formation of a planar enol or enolate intermediate under acidic or basic conditions, leading to a loss of stereochemical purity.

Polymerization/Aldol Condensation

Aldehydes can undergo self-condensation reactions (aldol condensation), particularly in the presence of acid or base, to form higher molecular weight impurities.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation routes for this compound.

Methodologies for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. A general workflow for such a study is outlined below.

Caption: A general workflow for conducting forced degradation studies.

Experimental Protocols for Stability-Indicating Assays

The following are example protocols for analytical methods that could be adapted for the stability testing of this compound. These are based on general practices for chiral aldehydes and would require optimization and validation for this specific compound.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method aims to separate and quantify the (S)- and (R)-enantiomers of 2-(benzyloxy)propanal.

| Parameter | Example Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be added. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

3.2.2. Reversed-Phase HPLC for Purity and Degradation Products

This method is designed to separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid.

| Parameter | Example Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |

| Gradient Program | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (or using a photodiode array detector to monitor multiple wavelengths) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL. |

Summary of Quantitative Data

Due to the absence of specific published stability studies on this compound, a table of quantitative degradation data cannot be provided at this time. It is recommended that researchers perform in-house stability studies under controlled conditions to generate such data for their specific formulations and storage configurations. The analytical methods described in the previous section can be used to generate quantitative data on the loss of the parent compound and the formation of impurities over time.

Conclusion